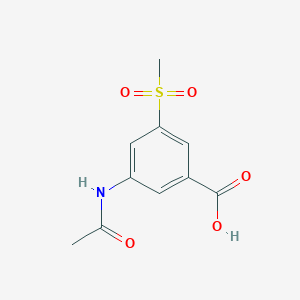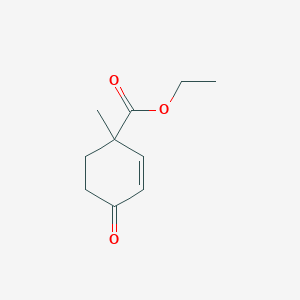![molecular formula C11H17NO3 B13493902 3-(4-Hydroxyoxan-4-yl)-1-azaspiro[3.3]heptan-2-one](/img/structure/B13493902.png)
3-(4-Hydroxyoxan-4-yl)-1-azaspiro[3.3]heptan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Hydroxyoxan-4-yl)-1-azaspiro[3.3]heptan-2-one is a complex organic compound with a unique spirocyclic structure. This compound is characterized by the presence of a hydroxyoxane ring and an azaspiroheptanone core, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyoxan-4-yl)-1-azaspiro[3.3]heptan-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under basic conditions, followed by functional group modifications to introduce the hydroxyoxane and azaspiroheptanone moieties . The reaction conditions often require careful control of temperature and pH to ensure the desired stereochemistry and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the purification of the final product is crucial to meet the required purity standards for its applications.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Hydroxyoxan-4-yl)-1-azaspiro[3.3]heptan-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group in the azaspiroheptanone core can be reduced to form an alcohol.
Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used.
Substitution: Nucleophiles like halides and amines can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the carbonyl group may produce an alcohol.
Aplicaciones Científicas De Investigación
3-(4-Hydroxyoxan-4-yl)-1-azaspiro[3.3]heptan-2-one has a wide range of applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways.
Medicine: It may have potential therapeutic applications due to its structural similarity to certain bioactive molecules.
Industry: The compound can be used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism by which 3-(4-Hydroxyoxan-4-yl)-1-azaspiro[3.3]heptan-2-one exerts its effects is largely dependent on its interactions with molecular targets. The hydroxyoxane ring and azaspiroheptanone core can interact with various enzymes and receptors, potentially modulating their activity. The specific pathways involved may include inhibition or activation of enzymatic reactions, binding to receptor sites, and altering cellular signaling processes.
Comparación Con Compuestos Similares
Similar Compounds
2-Oxa-6-azaspiro[3.3]heptane: This compound shares a similar spirocyclic structure but lacks the hydroxyoxane ring.
3-Oxabicyclo[3.2.0]heptan-2-one: Another related compound with a different ring system.
Uniqueness
3-(4-Hydroxyoxan-4-yl)-1-azaspiro[3.3]heptan-2-one is unique due to the presence of both the hydroxyoxane ring and the azaspiroheptanone core. This combination of functional groups and ring systems provides distinct chemical properties and potential biological activities that are not observed in similar compounds.
Propiedades
Fórmula molecular |
C11H17NO3 |
|---|---|
Peso molecular |
211.26 g/mol |
Nombre IUPAC |
3-(4-hydroxyoxan-4-yl)-1-azaspiro[3.3]heptan-2-one |
InChI |
InChI=1S/C11H17NO3/c13-9-8(10(12-9)2-1-3-10)11(14)4-6-15-7-5-11/h8,14H,1-7H2,(H,12,13) |
Clave InChI |
ACRNNXMKUMSETK-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(C1)C(C(=O)N2)C3(CCOCC3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-(1-{[(benzyloxy)carbonyl]amino}cyclopropyl)-4-hydroxypiperidine-1-carboxylate](/img/structure/B13493819.png)
![3-(Aminomethyl)spiro[3.3]heptan-1-one](/img/structure/B13493825.png)



![rac-methyl (1R,5R,6S)-6-(trifluoromethyl)-3-azabicyclo[3.2.0]heptane-1-carboxylate hydrochloride](/img/structure/B13493861.png)

![N-(4-{2-[(4-butylphenyl)amino]-1,3-thiazol-4-yl}phenyl)methanesulfonamide hydrochloride](/img/structure/B13493874.png)

![3-Benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B13493883.png)


![6-Oxa-2,9-diazaspiro[4.5]decane dihydrochloride](/img/structure/B13493913.png)
![3-[5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]propanoic acid](/img/structure/B13493916.png)
